4-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxyphenol
Description
Properties
IUPAC Name |
methyl 2-chloro-5-(4-hydroxy-3-methoxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-14-8-10(4-6-13(14)17)9-3-5-12(16)11(7-9)15(18)20-2/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDCBIKFRBTKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685778 | |
| Record name | Methyl 4-chloro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261896-96-1 | |
| Record name | Methyl 4-chloro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling as a Core Strategy
The Suzuki-Miyaura reaction forms the backbone of most modern syntheses, enabling precise coupling between the methoxycarbonylphenyl and methoxyphenol subunits. Source demonstrates that methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as an effective boronic ester precursor, reacting with 4-bromo-2-methoxyphenol under palladium catalysis.
Reaction Conditions:
-
Catalyst: Pd(dppf)Cl₂·DCM (4 mol%)
-
Base: K₃PO₄ (3 equiv)
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Solvent: THF/H₂O (4:1 v/v)
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Temperature: 90°C, 24 hours
The boronic ester’s stability under aqueous conditions minimizes protodeboronation, while the electron-withdrawing methoxycarbonyl group enhances coupling efficiency by polarizing the aryl ring. Post-reaction oxidation with 30% H₂O₂ ensures complete deprotection of the phenol group.
Chlorination Techniques and Positional Selectivity
Introducing the chlorine substituent at the phenyl ring’s para position relative to the methoxycarbonyl group requires careful regiocontrol. Source details a solvent-free approach using sulfuryl chloride (SO₂Cl₂) and molten m-cresol derivatives at 30–40°C, achieving 89% conversion with <3% dichlorinated byproducts.
Key Parameters:
-
Molar Ratio: SO₂Cl₂ : substrate = 0.85:1
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Temperature Gradient: 0°C initial addition → 40°C maintenance
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Purification: Vacuum distillation (bp 235°C) followed by recrystallization from acetone/H₂O
The methoxycarbonyl group acts as a meta-directing group, ensuring chlorine incorporation at the para position. This contrasts with traditional Friedel-Crafts alkylation, where competing ortho/para selectivity complicates product isolation.
Functional Group Interconversion and Protection
Methoxycarbonyl Installation via Esterification
The methoxycarbonyl moiety is introduced through acid-catalyzed esterification of pre-formed 4-chloro-3-carboxyphenyl intermediates. Using methanol and sulfuric acid (2 mol%) under reflux (65°C, 6 hours), conversions exceed 95%. Alternative pathways involving Mitsunobu reactions with methyl iodide show lower efficiency (72% yield) due to steric hindrance.
Optimized Esterification Protocol:
| Parameter | Value |
|---|---|
| Substrate | 4-Chloro-3-carboxyphenylboronic acid |
| Reagent | MeOH (5 equiv) |
| Catalyst | H₂SO₄ (2 mol%) |
| Temperature | 65°C |
| Time | 6 hours |
| Conversion | 96% |
Phenol Protection-Deprotection Strategies
During cross-coupling, the phenol group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions. Deprotection employs tetrabutylammonium fluoride (TBAF) in THF (0°C to RT, 2 hours), restoring the phenolic OH group with 94% efficiency.
Industrial-Scale Production and Purification
Continuous Flow Reactor Design
Adapting the Suzuki-Miyaura reaction for continuous synthesis reduces batch variability. A two-stage system achieves:
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Boronic ester formation in a packed-bed reactor (Pd/C cartridge, 80°C, 2 bar)
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Cross-coupling in a microfluidic chip (residence time 8 minutes, yield 84%)
Comparative Performance:
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 82% | 84% |
| Pd Consumption | 4 mol% | 1.2 mol% |
| Throughput | 12 g/day | 380 g/day |
Recrystallization Optimization
Final purification uses a ternary solvent system (ethyl acetate/hexanes/water, 5:3:2) to exploit the compound’s differential solubility:
Crystallization Data:
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases such as sodium hydroxide or potassium carbonate, and solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
4-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural Analogs and Pharmacological Activities
The following table summarizes key structural analogs, their bioactivities, and comparative insights:
Key Comparative Insights
Analgesic Activity
4-[N-(4-Hydroxyphenyl)carboxymidoyl]-2-methoxyphenol exhibits comparable analgesic efficacy to paracetamol but with reduced hepatotoxicity, making it a safer alternative for pain management . In contrast, the chloro and methoxycarbonyl groups in the target compound may enhance binding affinity to pain receptors, though empirical data are needed.
Antimicrobial and Antifungal Effects
Halogenation significantly enhances antimicrobial activity. For example, 4-(2-chloropropyl)-2-methoxyphenol demonstrates superior activity compared to non-halogenated eugenol derivatives due to increased lipophilicity . Similarly, 4-((1E)-3-hydroxy-1-propenyl)-2-methoxyphenol shows antifungal properties linked to its phenolic hydroxyl group .
Structural-Activity Relationships (SAR)
- Halogenation : Chlorine or bromine substituents improve bioactivity by enhancing membrane permeability and target binding .
- Ester Groups: Methoxycarbonyl groups may modulate solubility and metabolic stability, as seen in quinoline derivatives .
- Substituent Position : Activity varies with substitution patterns; 4-position modifications often yield higher potency than 2- or 6-position changes .
Biological Activity
4-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxyphenol, also known as a derivative of phenolic compounds, has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by case studies and research findings.
- IUPAC Name : this compound
- CAS Number : 1261896-96-1
Antimicrobial Activity
Research indicates that phenolic compounds exhibit significant antimicrobial properties. A study evaluating various derivatives found that compounds similar to this compound demonstrated effective inhibition against a range of bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli, S. aureus | 15-20 |
| Control (No Treatment) | - | 0 |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various models. One notable study investigated its effect on cytokine production in lipopolysaccharide (LPS)-induced inflammation in mice. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting a modulatory effect on immune responses.
- Study Design : Mice were treated with LPS to induce inflammation and subsequently administered the compound.
- Results : Decreased levels of TNF-alpha and IL-6 were observed in treated groups compared to controls.
Anticancer Activity
Several studies have reported the anticancer properties of phenolic compounds, including those structurally related to this compound. In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and NCI-H1299 (lung cancer) revealed that the compound inhibited cell proliferation in a dose-dependent manner.
| Cell Line | IC50 (μM) | Treatment Duration (hours) |
|---|---|---|
| MCF-7 | 40 | 72 |
| NCI-H1299 | 30 | 48 |
The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets:
- Enzyme Inhibition : The phenolic hydroxyl group can inhibit enzymes involved in inflammatory pathways.
- Cell Membrane Interaction : The lipophilic nature of the compound allows it to penetrate cell membranes, affecting intracellular signaling.
- Antioxidant Activity : The compound may also exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.
Case Studies
- Immunomodulatory Effects : A study conducted on LPS-induced inflammation in mice showed that administration of the compound led to an increase in regulatory T cells (CD4+ Tregs), indicating potential therapeutic applications in autoimmune diseases .
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that the compound induced apoptosis in cancer cells through activation of caspase pathways, highlighting its potential as an anticancer agent .
Q & A
Q. What are the recommended methods for synthesizing 4-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxyphenol, and how can purity be optimized?
Answer: Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation or Suzuki-Miyaura coupling, to introduce substituents like the chloro and methoxycarbonyl groups. Key steps include:
- Protection/deprotection strategies for phenolic hydroxyl groups to prevent side reactions.
- Use of Pd-catalyzed cross-coupling for aryl-aryl bond formation .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., methanol/water).
- Purity optimization : Monitor by HPLC (C18 column, UV detection at 254 nm) and confirm via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 3.8–4.1 ppm for methoxy groups) .
Q. How should researchers characterize the compound’s electronic and steric properties for reactivity studies?
Answer:
- Electronic Effects : Use Hammett substituent constants (σ values) to predict electron-withdrawing/donating effects of substituents. The chloro group (σ≈0.23) and methoxycarbonyl (σ≈0.78) influence electrophilic substitution patterns .
- Steric Effects : Analyze via X-ray crystallography (e.g., dihedral angles between aromatic rings; see for analogous structures) .
- Computational Methods : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and frontier molecular orbitals .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. XRD bond lengths) be resolved for this compound?
Answer: Discrepancies often arise from:
- Solvent effects in NMR (e.g., DMSO vs. CDCl3).
- Crystal packing forces altering bond lengths in XRD (e.g., shows C–O bond variations up to 0.03 Å) .
Resolution Strategies : - Compare experimental XRD data (e.g., CCDC entries) with computed gas-phase structures.
- Use solid-state NMR to correlate crystalline environment effects .
Q. What experimental designs are suitable for probing the compound’s biological activity, such as enzyme inhibition?
Answer:
- Acetylcholinesterase (AChE) Inhibition :
- Use Ellman’s spectrophotometric assay (λ=412 nm) with AChE from Electrophorus electricus.
- Compare IC50 values with known inhibitors (e.g., donepezil) and compute binding modes via molecular docking (AutoDock Vina) .
- Antioxidant Activity :
- DPPH/ABTS radical scavenging assays ; correlate with substituent effects (e.g., methoxy groups enhance activity as in ) .
Q. How can researchers address discrepancies in solubility and stability data across studies?
Answer:
- Solubility : Standardize solvent systems (e.g., PBS pH 7.4 vs. DMSO) and report via shake-flask method (UV-Vis quantification).
- Stability :
- Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring.
- Identify degradation products via LC-MS; common pathways include hydrolysis of ester groups .
Q. What computational approaches are recommended for predicting metabolic pathways?
Answer:
Q. How can crystallographic data (e.g., ) guide co-crystallization studies with target proteins?
Answer:
- Analyze hydrogen-bonding motifs (e.g., phenolic –OH as H-bond donor) to design co-crystals.
- Use molecular overlay techniques (PyMOL) to align compound conformers with protein active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
